molecular formula C20H34O B1671449 Geranylgeraniol CAS No. 24034-73-9

Geranylgeraniol

Cat. No.: B1671449
CAS No.: 24034-73-9
M. Wt: 290.5 g/mol
InChI Key: OJISWRZIEWCUBN-QIRCYJPOSA-N
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Mechanism of Action

Target of Action

Geranylgeraniol (GG) primarily targets enzymes in the mevalonate pathway, which is crucial for the biosynthesis of several key biomolecules . It also targets the prenyltransferase UBIAD1, which is involved in the degradation of HMG CoA reductase . Furthermore, GG has been shown to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells .

Mode of Action

GG interacts with its targets by participating in the prenylation process, a modification step that adds isoprenoid groups to proteins . This process is essential for the proper functioning of proteins involved in cell signaling, growth, and differentiation . GG also plays a role in the cholesterol synthesis pathway .

Biochemical Pathways

GG is an important metabolic derivative in the isoprenoid/cholesterol synthesis pathway . It is synthesized endogenously in the human body via the mevalonate pathway , which is also responsible for the biosynthesis of cholesterol, heme A, dolichol, and ubiquinone (CoQ10) . GG is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 .

Result of Action

GG has been shown to benefit bone and muscle health . It plays an integral part in producing specific lipids needed for fluidity in cell membrane structure . This affects how cells communicate and respond to external stimuli, underscoring its relevance in overall cellular health . GG also enhances testosterone production .

Action Environment

The action, efficacy, and stability of GG can be influenced by various environmental factors. For instance, GG can be ingested from vegetables and grains, including rice . It has been shown to have anti-inflammatory, anti-tumorigenic, and neuroprotective activities

Biochemical Analysis

Biochemical Properties

Geranylgeraniol is involved in several biochemical reactions, primarily through its role in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions. This compound interacts with enzymes such as geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, this compound is involved in the prenylation of proteins, a post-translational modification that attaches lipid groups to proteins, thereby influencing their localization and function within the cell .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance testosterone production in testis-derived I-10 tumor cells by activating adenylate cyclase via the cyclic adenosine monophosphate/protein kinase A signaling pathway . This activation leads to increased levels of testosterone and its precursor, progesterone . This compound also influences cell viability, proliferation, migration, and apoptosis in primary human alveolar osteoblasts . It has been found to ameliorate the cytotoxic effects of zoledronic acid on these cells, suggesting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A . This signaling cascade enhances the expression of steroidogenic acute regulatory protein, which is involved in the transport of cholesterol to the inner mitochondrial membrane, a crucial step in steroidogenesis . Additionally, this compound has been shown to inhibit the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in the mevalonate pathway, thereby regulating cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prevent statin-induced skeletal muscle fatigue in rodents without causing adverse changes in cardiovascular function . The stability and degradation of this compound in vitro and in vivo have been investigated, revealing that it maintains its efficacy over extended periods . Long-term studies have demonstrated its potential benefits in managing statin-associated muscle symptoms and improving muscle performance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodents, this compound has been shown to prevent statin-induced muscle fatigue at specific dosages without causing adverse effects on cardiac or vascular smooth muscle performance . Higher doses of this compound have been associated with increased muscle performance and reduced muscle fatigue . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway responsible for the synthesis of isoprenoids, including cholesterol, heme A, dolichol, and ubiquinone . It interacts with enzymes such as geranylgeranyl diphosphate synthase and geranylgeranyl reductase, which play essential roles in the biosynthesis of various isoprenoid-based compounds . This compound also regulates the steroidogenesis pathway in testis-derived cells, enhancing the production of testosterone and progesterone .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is converted to geranylgeranyl pyrophosphate, which is then utilized in the prenylation of proteins . This process involves the attachment of geranylgeranyl groups to specific proteins, influencing their localization and function within the cell . This compound also interacts with transporters and binding proteins that facilitate its distribution within different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and chloroplasts . The subcellular localization of this compound is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its activity and function, as it allows this compound to participate in various biochemical processes within specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranylgeraniol can be synthesized through various chemical processes. One method involves the selective oxidation of (E)-methyl of geranyl acetate by selenium dioxide-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide. This is followed by reduction using sodium borohydride in ethanol to obtain 8-geranyl hydroxy acetate. The reaction with phosphorus tribromide in anhydrous ether in the presence of pyridine yields trans-8-geranyl bromoacetate. Finally, condensation with geranyl sulfone in N,N-dimethyl methylamide in the presence of tert-butanol potassium produces 9-sulfogeranyl geraniol, which is then reduced by lithium in methylamine .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the South American annatto plant, Bixa orellana. The seeds of this plant contain about 1% this compound . Another method involves the use of column support on bentonite after sodium modification .

Comparison with Similar Compounds

Geranylgeraniol is similar to other isoprenoids such as farnesol and geraniol. it is unique in its ability to enhance testosterone production and its role in the biosynthesis of vitamins E and K . Other similar compounds include geranylgeranyl pyrophosphate and farnesyl pyrophosphate .

List of Similar Compounds:
  • Farnesol
  • Geraniol
  • Geranylgeranyl pyrophosphate
  • Farnesyl pyrophosphate

This compound stands out due to its diverse applications in medicine, its role in the mevalonate pathway, and its unique chemical properties.

Properties

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISWRZIEWCUBN-QIRCYJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345665
Record name Geranylgeraniol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24034-73-9, 7614-21-3
Record name Geranylgeraniol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24034-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranylgeraniol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranylgeraniol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geranyl geraniol
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Record name GERANYLGERANIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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